molecular formula C29H29Cl2N3O B12710426 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride CAS No. 110406-75-2

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride

Cat. No.: B12710426
CAS No.: 110406-75-2
M. Wt: 506.5 g/mol
InChI Key: ITDXOEQWYOEUKI-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a chlorophenyl group, and an azabicyclo octane structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride involves multiple steps, including the formation of the phthalazinone core, the introduction of the chlorophenyl group, and the incorporation of the azabicyclo octane structure. Common synthetic routes may involve:

    Formation of Phthalazinone Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzyl chloride and suitable catalysts.

    Incorporation of Azabicyclo Octane Structure: This step may involve the use of azabicyclo octane derivatives and coupling reactions to attach the structure to the phthalazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced products.

Scientific Research Applications

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.

    Chlorophenyl Derivatives: Molecules with chlorophenyl groups attached to different cores.

    Azabicyclo Octane Derivatives: Compounds featuring the azabicyclo octane structure with various functional groups.

Uniqueness

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is unique due to its combination of the phthalazinone core, chlorophenyl group, and azabicyclo octane structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

110406-75-2

Molecular Formula

C29H29Cl2N3O

Molecular Weight

506.5 g/mol

IUPAC Name

2-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C29H28ClN3O.ClH/c30-22-12-10-20(11-13-22)16-28-26-8-4-5-9-27(26)29(34)33(31-28)25-17-23-14-15-24(18-25)32(23)19-21-6-2-1-3-7-21;/h1-13,23-25H,14-19H2;1H

InChI Key

ITDXOEQWYOEUKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl.Cl

Origin of Product

United States

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